

# Gamillus: A Robust Tool for Tracking Protein Localization to Endosomes

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## Compound of Interest

Compound Name: *Gamillus*

Cat. No.: *B1192768*

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## Application Notes & Protocols

## Introduction

**Gamillus** is a monomeric, acid-tolerant green fluorescent protein (GFP) derived from the jellyfish *Olindias formosa*.<sup>[1]</sup> Its remarkable stability and bright fluorescence across a wide pH range, particularly in acidic environments, make it an exceptional tool for visualizing and tracking proteins targeted to acidic organelles like endosomes and lysosomes.<sup>[1][2][3]</sup> Traditional GFPs often lose fluorescence in the low pH of these compartments, hindering the study of protein trafficking and degradation pathways.<sup>[1][2]</sup> **Gamillus** overcomes this limitation, maintaining bright fluorescence even at a pH of 4.5, thus enabling researchers to monitor the entire lifecycle of a protein as it traffics through the endosomal system.<sup>[2][3]</sup> These characteristics, combined with its rapid maturation and high photostability, position **Gamillus** as a superior fluorescent tag for studying dynamic cellular processes such as endocytosis, autophagy, and receptor-mediated signaling in living cells.<sup>[1][4]</sup>

## Quantitative Data Presentation

For researchers and drug development professionals, understanding the quantitative performance of a fluorescent protein is critical for experimental design and data interpretation. The following table summarizes the key photophysical and biochemical properties of **Gamillus**, with comparative data for the widely used Enhanced Green Fluorescent Protein (EGFP) to highlight its advantages for endosomal tracking.

Property	Gamillus	EGFP	Reference
pKa	3.4	6.0	<a href="#">[2]</a> <a href="#">[3]</a>
pH range for stable fluorescence	4.5 - 9.0	6.0 - 9.0	<a href="#">[2]</a> <a href="#">[3]</a>
Relative Brightness	~2x brighter than other GFPs	Standard	<a href="#">[3]</a>
Maturation Speed	Rapid	Standard	<a href="#">[1]</a>
Photostability (t <sub>1/2</sub> )	73.2 s (at 3.7 W/cm <sup>2</sup> )	Varies	<a href="#">[4]</a>
Monomeric State	Yes	Yes	<a href="#">[1]</a> <a href="#">[4]</a>
Excitation Wavelength (max)	~480 nm (for stable imaging)	~488 nm	<a href="#">[4]</a>
Emission Wavelength (max)	~510 nm	~509 nm	<a href="#">[3]</a>

## Experimental Protocols

This section provides detailed protocols for utilizing **Gamillus** to track the localization of a protein of interest (POI) to endosomes.

### Protocol 1: Generation of a Gamillus-POI Fusion Construct

To track your protein of interest, you will first need to create a fusion construct where the **Gamillus** gene is linked to the gene of your POI.

- **Vector Selection:** Choose an appropriate mammalian expression vector. The choice will depend on the desired expression level (e.g., strong constitutive promoter like CMV or a weaker, inducible promoter) and selection marker.
- **Cloning Strategy:**

- Design primers to amplify the coding sequence of your POI. Include restriction sites in the primers that are compatible with the multiple cloning site (MCS) of the **Gamillus**-containing vector. Ensure the POI is cloned in-frame with the **Gamillus** sequence.
- The **Gamillus** tag can be placed at either the N- or C-terminus of your POI. The optimal position should be determined empirically to ensure that the fusion protein retains the normal function and localization of the POI.
- Perform restriction digest of the **Gamillus** vector and the PCR product of your POI.
- Ligate the digested POI fragment into the linearized **Gamillus** vector.
- Transformation and Verification:
  - Transform the ligation product into competent E. coli.
  - Select for positive colonies using the appropriate antibiotic.
  - Isolate plasmid DNA from several colonies and verify the correct insertion and orientation of your POI by restriction digest and Sanger sequencing.

## Protocol 2: Cell Culture, Transfection, and Expression

This protocol outlines the steps for introducing the **Gamillus**-POI construct into mammalian cells for subsequent imaging.

- Cell Culture:
  - Culture your mammalian cell line of choice (e.g., HeLa, HEK293T) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
  - Plate the cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy 24 hours before transfection to achieve 50-70% confluency on the day of transfection.<sup>[5]</sup>
- Transfection:
  - On the day of transfection, replace the old medium with fresh, pre-warmed growth medium.

- Prepare the transfection mix using a commercially available transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions. Briefly, dilute the **Gamillus**-POI plasmid DNA and the transfection reagent in serum-free medium, then combine and incubate to allow complex formation.
- Add the DNA-transfection reagent complexes to the cells in a dropwise manner.
- Incubate the cells for 18-24 hours to allow for expression of the **Gamillus**-POI fusion protein.

## Protocol 3: Live-Cell Imaging of Protein Localization to Endosomes

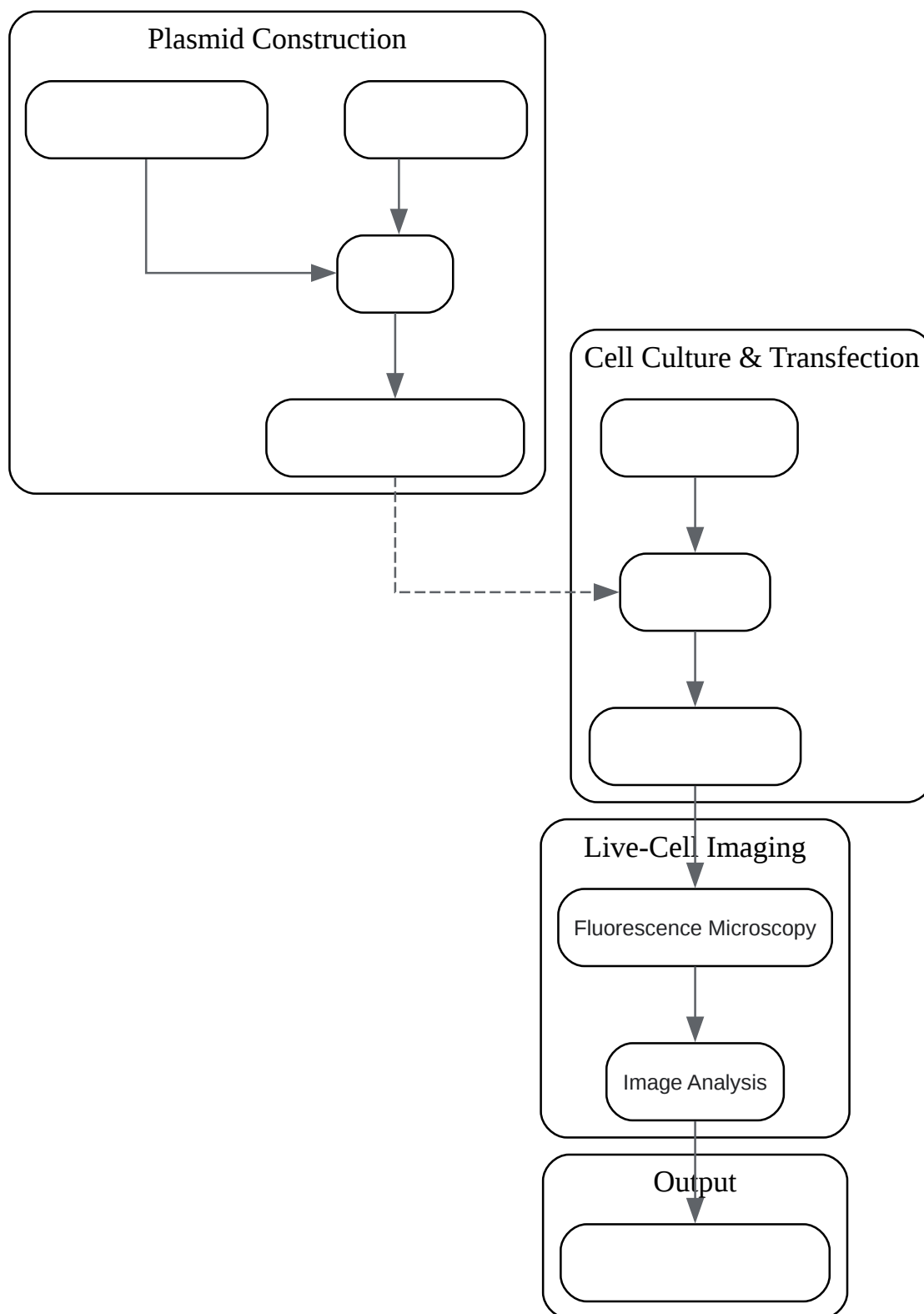
This protocol describes how to visualize and track the **Gamillus**-tagged protein of interest as it moves to and within the endosomal system.

- Induction of Endocytosis (if applicable):
  - If studying ligand-induced endocytosis, serum-starve the cells for 2-4 hours prior to imaging.
  - Replace the medium with pre-warmed imaging medium (e.g., phenol red-free DMEM with HEPES).
  - Add the ligand of interest to induce internalization of your POI.
- Microscopy Setup:
  - Use a confocal or widefield fluorescence microscope equipped with a live-cell imaging chamber to maintain the cells at 37°C and 5% CO<sub>2</sub>.[\[6\]](#)
  - For **Gamillus**, use an excitation wavelength of around 440-480 nm to minimize photochromic effects and collect the emission between 500-550 nm.[\[4\]](#)
- Image Acquisition:

- Acquire a time-lapse series of images to track the movement of the **Gamillus**-POI from the plasma membrane to intracellular vesicles. The time interval between frames will depend on the dynamics of your POI.
- Co-localization with Endosomal Markers:
  - To confirm that the **Gamillus**-POI-containing vesicles are indeed endosomes, you can co-transfect the cells with a plasmid expressing a red fluorescent protein (RFP)-tagged endosomal marker (e.g., RFP-Rab5 for early endosomes, RFP-Rab7 for late endosomes).  
[\[7\]](#)
  - Alternatively, you can use commercially available fluorescent dyes that specifically label endosomes or lysosomes (e.g., LysoTracker).[\[6\]](#)
  - Acquire images in both the green (**Gamillus**) and red (marker) channels.
- Image Analysis:
  - Use image analysis software (e.g., ImageJ/Fiji) to quantify the co-localization between the **Gamillus**-POI and the endosomal markers.[\[5\]](#) This can be done by calculating the Pearson's correlation coefficient or Mander's overlap coefficient.

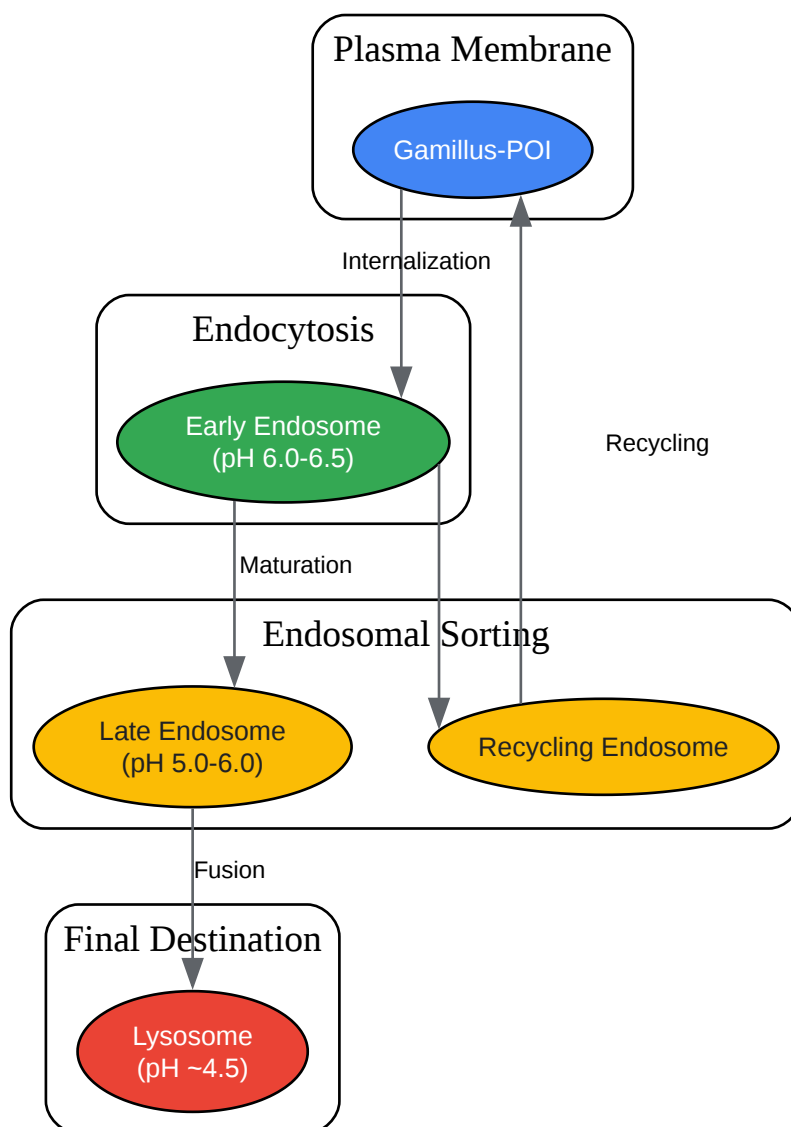
## Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.



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Caption: Experimental workflow for tracking protein localization using **Gamillus**.



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Caption: Simplified diagram of the endosomal trafficking pathway.

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